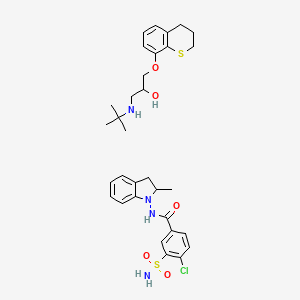
1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol;4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol; 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structural features, which include a tert-butylamino group, a thiochromenyl moiety, and a sulfamoylbenzamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiochromenyl moiety: This can be achieved through a cyclization reaction involving a suitable thiol and an aldehyde or ketone.
Attachment of the tert-butylamino group: This step often involves nucleophilic substitution reactions where a tert-butylamine reacts with an appropriate leaving group.
Coupling with the propan-2-ol backbone: This can be done using etherification or esterification reactions.
For the synthesis of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide:
Formation of the indole ring: This can be synthesized via Fischer indole synthesis or other suitable methods.
Introduction of the sulfamoyl group: This typically involves sulfonation reactions using reagents like chlorosulfonic acid.
Coupling with the benzamide structure: This can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production of these compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiochromenyl moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Various functionalized aromatic compounds.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound’s structural features suggest potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions at the molecular level.
Industry:
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the tert-butylamino group and the sulfamoylbenzamide structure suggests potential interactions with protein active sites, possibly inhibiting or activating specific biochemical pathways.
Comparación Con Compuestos Similares
1-(tert-butylamino)-3-(2-hydroxyphenoxy)propan-2-ol: Similar in structure but lacks the thiochromenyl moiety.
4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzoic acid: Similar but with a carboxylic acid group instead of the benzamide.
Uniqueness:
- The combination of the thiochromenyl moiety with the tert-butylamino group and the sulfamoylbenzamide structure makes this compound unique, offering a distinct set of chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
100458-99-9 |
|---|---|
Fórmula molecular |
C32H41ClN4O5S2 |
Peso molecular |
661.3 g/mol |
Nombre IUPAC |
1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol;4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H16ClN3O3S.C16H25NO2S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23;1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23);4,6,8,13,17-18H,5,7,9-11H2,1-3H3 |
Clave InChI |
LYYVXVLAQDFQOV-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
SMILES canónico |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
Sinónimos |
S 5984 S-5984 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















